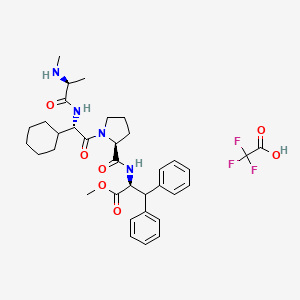

Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate

Description

Properties

Molecular Formula |

C35H45F3N4O7 |

|---|---|

Molecular Weight |

690.7 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H44N4O5.C2HF3O2/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24;3-2(4,5)1(6)7/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39);(H,6,7)/t22-,26-,28-,29-;/m0./s1 |

InChI Key |

BNQKVHAJQHPVGB-YTWGZRLISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and reproducibility. The industrial synthesis also incorporates rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound finds use in the industry as a precursor for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate

- CAS No.: 1001600-54-9 (parent compound)

- Molecular Formula: Not explicitly stated in evidence, but inferred as a complex peptide-like structure with multiple stereocenters (all S-configurations).

- Synonyms: MV1 (internal code) .

Structural Features :

- Contains a pyrrolidine-2-carboxamide backbone.

- Functional groups: cyclohexyl, diphenylpropanoate ester, methylamino-propanamido, and trifluoroacetate counterion.

- Stereochemical complexity: Four chiral centers with defined S-configurations .

Comparison with Structurally Similar Compounds

Benzilic Acid Derivatives

Example Compound : 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid)

- CAS No.: 76-93-7

- Molecular Formula : C₁₄H₁₂O₃

- Key Differences: Lacks the pyrrolidine-carboxamide backbone and methylamino-propanamido group. Simpler structure with a single hydroxyacetic acid core and diphenyl substituents. No trifluoroacetate counterion.

- Applications : Precursor for anticholinergic drugs; contrasts with the peptide-like bioactivity of the target compound .

Peptide-Based Analogs

Example Compound: (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid

- CAS No.: 74258-86-9

- Molecular Formula : C₂₀H₂₆N₂O₅S

- Key Differences: Replaces cyclohexyl group with acetylthio and methylpropanoyl moieties. Contains a free carboxylic acid instead of a methyl ester. Sulfur-based functional group (acetylthio) absent in the target compound.

- Applications : Likely used in enzyme inhibition studies (e.g., ACE inhibitors) due to thiol reactivity .

Example Compound : Deacetylalacepril (CAS 74259-08-8)

Organophosphorus Compounds

Example Compound: 2-Ethylhexyl methylphosphonofluoridate

- CAS No.: 458-71-9

- Molecular Formula : C₉H₂₀FO₂P

- Key Differences: Phosphonofluoridate ester instead of peptide backbone. Highly toxic (Schedule 1A01 chemical weapon precursor).

- Contrast: The target compound’s hazards (H302, H315) are milder compared to organophosphorus neurotoxicity .

Data Tables

Table 2: Stereochemical and Pharmacological Features

Q & A

Q. What are the key considerations for synthesizing this compound, given its stereochemical complexity?

The synthesis requires strict control over stereochemistry at multiple chiral centers. A stepwise approach is recommended, starting with the preparation of individual fragments (e.g., pyrrolidine-2-carboxylic acid derivatives and cyclohexyl-acetylated intermediates) followed by sequential coupling. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde have been used as starting materials in analogous syntheses, with reaction conditions optimized to preserve stereochemical integrity . Protecting groups (e.g., tert-butyldimethylsilyl) and coupling agents (e.g., HATU or DIC) are critical to prevent racemization. Post-synthesis, chiral HPLC (e.g., Chiralpak® IC columns) is essential to verify enantiomeric purity .

Q. How can researchers validate the purity and identity of this compound?

Use orthogonal analytical methods:

- LCMS : Confirm molecular weight (e.g., m/z 531 [M-H]⁻ observed in similar compounds) .

- HPLC : Retention time comparison (e.g., 0.88 minutes under SQD-FA05 conditions) and chiral separation .

- NMR : Analyze stereospecific proton environments (e.g., pyrrolidine ring protons and trifluoroacetate counterion signals) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and F .

Q. What safety protocols are critical during handling?

Refer to Safety Data Sheets (SDS):

- Hazard Statements : H302 (harmful if swallowed), H319 (eye irritation), H335 (respiratory irritation) .

- Precautionary Measures : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store at 2–8°C in airtight containers .

- First Aid : For skin contact, wash with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving trifluoroacetate counterions?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions. For example, tetrahydrofuran (THF) was effective in coupling reactions with trifluoromethylphenoxy groups .

- Temperature Control : Maintain low temperatures (0–5°C) during acid-sensitive steps (e.g., trifluoroacetate deprotection) .

- Catalysis : Employ organocatalysts (e.g., HATU) to enhance coupling efficiency between acylated pyrrolidine and diphenylpropanoate fragments .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using software like COMSOL Multiphysics. Focus on the trifluoromethyl group’s role in enhancing lipophilicity and blood-brain barrier penetration .

- Docking Studies : Predict binding affinities by analyzing the compound’s stereochemistry and hydrogen-bonding motifs with active sites .

- ADMET Predictions : Use AI-driven platforms to assess absorption, distribution, and toxicity profiles based on structural analogs .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR and LCMS results with synthetic intermediates (e.g., verify absence of diastereomers via 2D-COSY) .

- Isotopic Labeling : Use ¹⁸O or ¹³C-labeled precursors to trace unexpected peaks in mass spectra .

- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction of single crystals grown from ethyl acetate/petroleum ether mixtures .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents (e.g., cyclohexyl → cyclopentyl) or stereochemistry (R vs. S configurations) to assess impact on bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., diphenylpropanoate ester) via 3D-QSAR models .

Data Contradiction and Validation

Q. How can conflicting LCMS/HPLC results be resolved during purity assessment?

- Method Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution .

- Spiking Experiments : Add a pure reference standard to confirm co-elution of impurities .

- High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., distinguish [M-H]⁻ from adducts) .

Q. What experimental controls are necessary to validate biological activity findings?

- Negative Controls : Use enantiomeric or scrambled-sequence analogs to rule out non-specific effects .

- Positive Controls : Compare with known inhibitors/agonists (e.g., BIBN4096BS for neuropharmacological studies) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to ensure reproducibility .

Methodological Resources

- Synthetic Protocols : Refer to European patent applications (EP 4 374 877 A2) for stepwise protocols .

- Safety Guidelines : Adhere to SDS precautions (P261, P305+P351+P338) for hazard mitigation .

- Computational Tools : Leverage AI-integrated platforms (e.g., COMSOL Multiphysics) for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.